

# 6,7-Dihydro-4(5H)-benzofuranone CAS number and structure

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## Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815

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## Technical Guide: 6,7-Dihydro-4(5H)-benzofuranone

Authored for: Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a comprehensive technical overview of **6,7-Dihydro-4(5H)-benzofuranone** (CAS No: 16806-93-2), a bicyclic organic compound belonging to the benzofuranone class. This guide consolidates key chemical, physical, and synthetic data. While benzofuran derivatives are known for a wide range of biological activities, specific quantitative data on the bioactivity of **6,7-Dihydro-4(5H)-benzofuranone** is not extensively documented in publicly accessible literature. This guide presents detailed, validated synthesis protocols and summarizes the compound's known properties, serving as a foundational resource for research and development activities.

### Chemical Identity and Structure

**6,7-Dihydro-4(5H)-benzofuranone** is characterized by a fused ring system consisting of a furanone ring and a cyclohexenone ring.<sup>[1]</sup> Its core structure is a key intermediate in the synthesis of more complex heterocyclic compounds.<sup>[2]</sup>

Chemical Structure:

A 2D representation of **6,7-Dihydro-4(5H)-benzofuranone**.

Table 1: Compound Identification

Identifier	Value
CAS Number	16806-93-2[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> [3]
Molecular Weight	136.15 g/mol
IUPAC Name	6,7-dihydro-1-benzofuran-4(5H)-one
SMILES	O=C1CCCCc2occc12
InChI Key	DXWQOYPYNPSVRL-UHFFFAOYSA-N
Synonyms	6,7-Dihydrobenzofuran-4(5H)-one, 4,5,6,7-Tetrahydrobenzofuran-4-one[1]

## Physicochemical Properties

The compound is typically a colorless to pale yellow solid at room temperature, possessing a characteristic sweet, floral aroma.[1] Its solubility is limited in water but good in various organic solvents.[1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow solid[1]
Melting Point	30-34 °C (lit.)
Boiling Point	115-118 °C at 16 mmHg (lit.)
Density	1.162 g/mL at 25 °C (lit.)
Flash Point	>110 °C (>230 °F)
Solubility	Limited in water, good in organic solvents.[1]

## Synthesis Protocols

The most common synthetic route to **6,7-Dihydro-4(5H)-benzofuranone** involves the condensation of 1,3-cyclohexanedione with a chloroacetaldehyde equivalent. Below are two detailed experimental protocols derived from the literature.

### Protocol 1: Synthesis in Aqueous Medium

This protocol details a method using water as the solvent and sodium hydroxide as the base.

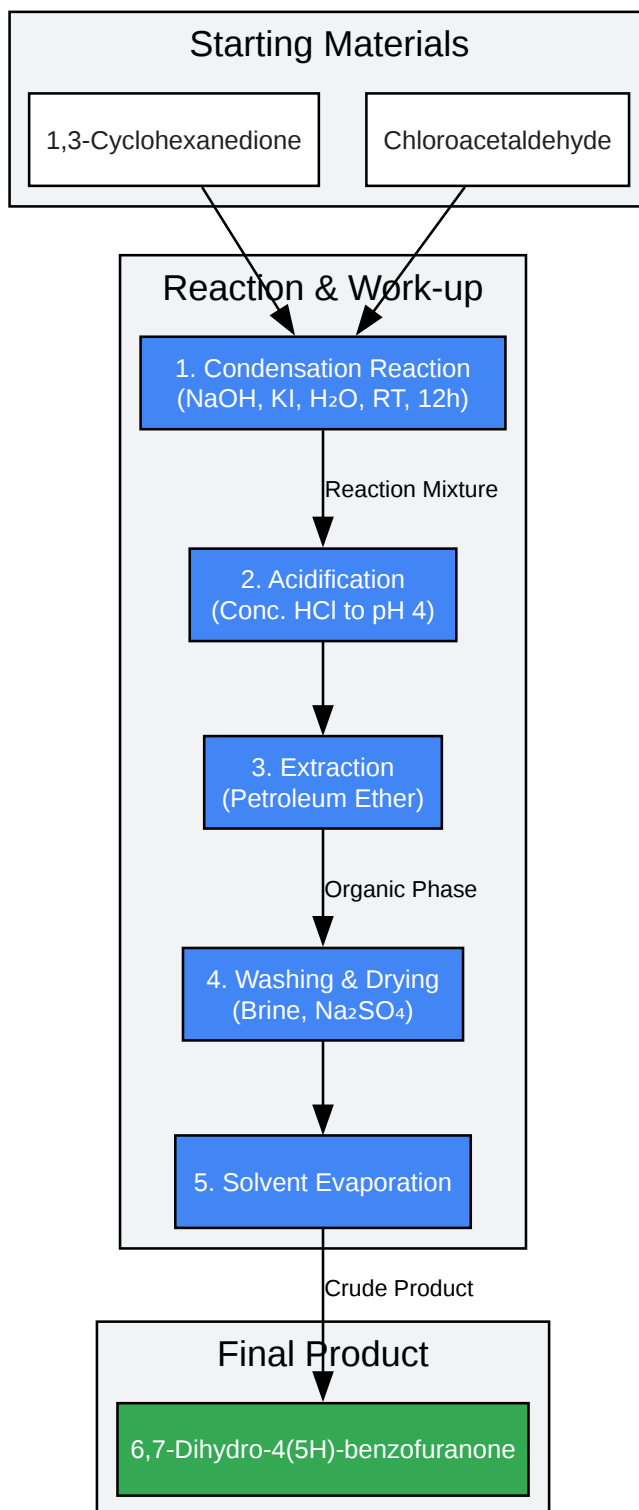
#### Experimental Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 1,3-cyclohexanedione (10.0 g, 89.18 mmol) in 60 mL of water.
- **Base and Catalyst Addition:** Cool the solution in an ice bath. Add 35 mL of a 20% aqueous sodium hydroxide solution, followed by the addition of potassium iodide (KI) (2.9 g, 17.4 mmol).
- **Reagent Addition:** While maintaining the cooled temperature, slowly add 16 mL of a 40% aqueous chloroacetaldehyde solution dropwise to the reaction mixture.
- **Reaction:** Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, acidify the mixture to a pH of approximately 4 using concentrated hydrochloric acid. Add 100 mL of water.
- **Extraction:** Extract the aqueous layer with petroleum ether (4 x 100 mL).
- **Purification:** Combine the organic layers and wash them with saturated brine (3 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
- **Isolation:** Remove the solvent by evaporation under reduced pressure to yield **6,7-Dihydro-4(5H)-benzofuranone** as a pale yellow liquid (10.0 g, 82% yield).

### Synthesis Workflow Diagram

The following diagram illustrates the key steps and transformations in the synthesis of **6,7-Dihydro-4(5H)-benzofuranone**.

### Synthesis Workflow of 6,7-Dihydro-4(5H)-benzofuranone



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Caption: General workflow for the synthesis of **6,7-Dihydro-4(5H)-benzofuranone**.

## Biological Activity and Applications

Benzofuran and its derivatives are a significant class of heterocyclic compounds known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[4] **6,7-Dihydro-4(5H)-benzofuranone** itself has been studied for its potential antimicrobial and antioxidant activities, which makes it a compound of interest for applications in pharmaceuticals and natural product chemistry.[1]

However, specific quantitative data, such as IC<sub>50</sub> or Minimum Inhibitory Concentration (MIC) values for **6,7-Dihydro-4(5H)-benzofuranone**, are not widely reported in the surveyed literature. Further research is required to fully characterize its biological profile and potential therapeutic applications.

Due to its pleasant aroma, it also finds use in the fragrance and flavor industries.[1] Additionally, it serves as a valuable building block in organic synthesis, for example, in the construction of the furacridone ring system.[2]

## Safety and Handling

**6,7-Dihydro-4(5H)-benzofuranone** is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

Recommended Personal Protective Equipment (PPE):

- Eye protection (safety glasses or goggles)
- Protective gloves
- Laboratory coat
- Use in a well-ventilated area or under a fume hood.

In case of contact, wash skin with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.

## Conclusion

**6,7-Dihydro-4(5H)-benzofuranone** is a well-characterized compound with established synthetic routes and defined physicochemical properties. While its broader class of benzofuran derivatives is rich in biological activity, the specific bio-profile of this molecule remains an area for further in-depth investigation. This guide provides the foundational knowledge necessary for researchers to utilize this compound in synthetic applications and to explore its potential in drug discovery and development.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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